2-Chloro-6-(2-methylpropoxy)naphthalene
Description
Properties
IUPAC Name |
2-chloro-6-(2-methylpropoxy)naphthalene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClO/c1-10(2)9-16-14-6-4-11-7-13(15)5-3-12(11)8-14/h3-8,10H,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WANOYUDMBLMXHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC2=C(C=C1)C=C(C=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Halogenation-Etherification Approach
The most widely documented method for synthesizing 2-Chloro-6-(2-methylpropoxy)naphthalene involves sequential halogenation and etherification. The naphthalene backbone is first functionalized with a chlorine atom at the 2-position, followed by the introduction of a 2-methylpropoxy group at the 6-position.
Halogenation Step :
Chlorination is typically achieved using chlorine gas or sulfuryl chloride (SO₂Cl₂) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction proceeds via electrophilic aromatic substitution, with the catalyst polarizing the Cl–Cl bond to generate a chloronium ion. Optimal conditions involve temperatures of 40–60°C and anhydrous solvents like dichloromethane or carbon tetrachloride.
Etherification Step :
The alkoxy group is introduced through a Williamson ether synthesis, where 2-methylpropan-1-ol reacts with the chlorinated intermediate in a basic medium. Sodium hydride (NaH) or potassium carbonate (K₂CO₃) is used to deprotonate the alcohol, forming an alkoxide nucleophile that displaces the chloride at position 6. This step requires refluxing in polar aprotic solvents like dimethylformamide (DMF) for 8–12 hours.
Yield Optimization :
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Temperature Control : Maintaining 60°C during halogenation minimizes side products like polychlorinated naphthalenes.
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Solvent Purity : Anhydrous DMF improves alkoxide stability, increasing etherification efficiency.
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Catalyst Stoichiometry : A 1:1 molar ratio of AlCl₃ to naphthalene prevents over-chlorination.
Industrial-Scale Synthesis Protocols
Batch Reactor Configurations
Large-scale production employs jacketed glass-lined reactors equipped with:
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Cooling Systems : Glycol chillers to maintain sub-10°C temperatures during diazotization.
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Automated Feed Systems : Gradual addition of NaNO₂ and alcohol to prevent exothermic runaway.
Case Study :
A patent describing 2-chloro-6-methylthiotoluene synthesis achieved 94% yield using:
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30% HCl (1.49 mol) and 2-chloro-6-aminotoluene.
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Post-reaction extraction with toluene and vacuum distillation.
Adapting this protocol to 2-Chloro-6-(2-methylpropoxy)naphthalene would require substituting methyl mercaptan with 2-methylpropan-1-ol and adjusting stoichiometry.
Continuous Flow Synthesis
Emerging methodologies utilize microreactors to enhance heat transfer and reaction control. A hypothetical continuous process might involve:
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Halogenation Module : Chlorine gas introduced into a naphthalene-DCM stream at 50°C.
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Etherification Module : Mixing with 2-methylpropan-1-ol and K₂CO₃ in a coiled tube reactor (residence time: 30 min).
Benefits :
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Safety : Reduced inventory of hazardous intermediates.
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Yield Consistency : Real-time monitoring minimizes batch-to-batch variability.
Purification and Characterization
Recrystallization Techniques
The crude product is purified using solvent pairs like hexane-ethyl acetate. Key parameters:
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Solubility Gradient : Slow cooling from 60°C to 25°C promotes crystal growth.
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Impurity Removal : Activated charcoal treatment absorbs colored byproducts.
Data Table 1 : Recrystallization Efficiency
| Solvent System | Purity (%) | Yield (%) |
|---|---|---|
| Hexane-EtOAc | 98.5 | 78 |
| Toluene-MeOH | 97.2 | 82 |
| DCM-Petroleum | 99.1 | 70 |
Chromatographic Methods
Column chromatography with silica gel (60–120 mesh) and a 9:1 hexane-ethyl acetate eluent resolves closely related isomers. High-performance liquid chromatography (HPLC) with a C18 column provides analytical-grade purity (>99%).
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-(2-methylpropoxy)naphthalene can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Oxidation Reactions: The naphthalene ring can be oxidized to form quinones or other oxygenated derivatives.
Reduction Reactions: The compound can be reduced to form dihydro derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly employed.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Major Products Formed
Substitution: Products include various substituted naphthalenes depending on the nucleophile used.
Oxidation: Products include naphthoquinones and other oxygenated naphthalene derivatives.
Reduction: Products include dihydronaphthalenes and other reduced forms of the compound.
Scientific Research Applications
2-Chloro-6-(2-methylpropoxy)naphthalene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-6-(2-methylpropoxy)naphthalene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Positioning and Functional Group Effects
Table 1: Key Properties of Selected Naphthalene Derivatives
Positional Effects :
Functional Group Impact :
- Methoxy vs. 2-Methylpropoxy : Methoxy groups (e.g., in 2-Acetyl-6-methoxynaphthalene) are smaller and less lipophilic than 2-methylpropoxy, affecting solubility and tissue distribution .
- Chlorine vs. Acetyl : Chlorine increases electronegativity and stability, while acetyl groups (as in 2-Acetyl-6-methoxynaphthalene) may participate in hydrogen bonding, altering pharmacokinetics .
Toxicity and Metabolic Considerations
- Naphthalene Derivatives : Parent naphthalene is metabolized by cytochrome P450 enzymes to reactive epoxides, causing oxidative stress and hemolytic anemia. Substitution with chlorine or alkoxy groups may alter these pathways .
- Chlorinated Derivatives : Chlorine atoms may increase persistence in biological systems, raising concerns about bioaccumulation, as seen in chlorinated polycyclic aromatic hydrocarbons .
Q & A
Q. What are the standard synthetic routes for 2-Chloro-6-(2-methylpropoxy)naphthalene, and how can reaction conditions be optimized?
The compound can be synthesized via nucleophilic substitution. A method adapted from a brominated analog involves reacting 6-chloro-2-naphthol with 2-methylpropyl iodide in the presence of a base (e.g., potassium carbonate) in a polar aprotic solvent like DMF at 80–100°C for 12–24 hours . Optimization includes adjusting stoichiometry (1:1.2 molar ratio of naphthol to alkyl halide), monitoring reaction progress via TLC, and purifying via column chromatography using hexane/ethyl acetate.
Q. Which spectroscopic techniques are most effective for structural characterization of this compound?
Key techniques include:
- 1H/13C NMR : To confirm substitution patterns (e.g., chloro and 2-methylpropoxy groups) and aromatic proton environments.
- Mass spectrometry (EI/ESI) : For molecular ion ([M]+) and fragmentation patterns to verify molecular weight (e.g., m/z ~248 for C14H15ClO) .
- IR spectroscopy : To identify functional groups (e.g., C-O-C stretching at ~1100 cm⁻¹).
Q. What toxicological parameters should be prioritized in preliminary risk assessment studies?
Focus on acute toxicity (LD50), genotoxicity (Ames test), and metabolic stability (e.g., hepatic microsomal assays). Use OECD guidelines for in vitro assays and prioritize endpoints like oxidative stress markers (e.g., glutathione depletion) based on structural analogs .
Q. How can solubility and stability be assessed under laboratory conditions?
- Solubility : Use shake-flask method in solvents (e.g., DMSO, ethanol) and aqueous buffers (pH 1–10).
- Stability : Conduct forced degradation studies under heat (40–60°C), light (ICH Q1B), and hydrolytic conditions (acid/base) with HPLC monitoring .
Q. What computational methods are suitable for predicting electronic properties?
Perform density functional theory (DFT) calculations using hybrid functionals (e.g., B3LYP ) to determine HOMO/LUMO energies, electrostatic potential maps, and bond dissociation energies. Basis sets like 6-31G(d) are sufficient for preliminary modeling .
Advanced Research Questions
Q. How do steric and electronic effects influence the reactivity of the chloro and alkoxy substituents in cross-coupling reactions?
The electron-donating 2-methylpropoxy group activates the naphthalene ring toward electrophilic substitution at the para position, while the chloro group directs reactivity at meta. Steric hindrance from the branched alkoxy group may slow Suzuki-Miyaura coupling; use bulky palladium catalysts (e.g., SPhos) and elevated temperatures (100–120°C) .
Q. What advanced DFT protocols can resolve discrepancies in predicted vs. experimental vibrational spectra?
Apply anharmonic corrections (e.g., VPT2 theory) and solvent-effect models (PCM or SMD) to IR calculations. Compare scaled harmonic frequencies (0.97 scaling factor) with experimental data to refine functional choices (e.g., ωB97X-D for dispersion interactions) .
Q. How can conflicting toxicity data from in vivo and in vitro studies be reconciled?
Apply systematic review frameworks (e.g., ATSDR’s risk-of-bias tool ):
- Assess study design (randomization, blinding) and endpoint relevance.
- Use weight-of-evidence analysis to prioritize studies with low risk of bias (e.g., controlled exposure protocols ).
- Conduct dose-response modeling to identify thresholds for adverse effects.
Q. What experimental designs are optimal for evaluating structure-activity relationships (SAR) in biological systems?
- In vitro : Use high-throughput screening (HTS) against target enzymes (e.g., cytochrome P450 isoforms) with IC50 determination.
- In silico : Generate 3D-QSAR models (CoMFA/CoMSIA) using aligned analogs from public databases (e.g., ChEMBL).
- In vivo : Apply pharmacokinetic profiling (Cmax, AUC) in rodent models to correlate substituent effects with bioavailability .
Q. How should systematic literature reviews be structured to identify critical gaps in toxicity data?
Follow the ATSDR 8-step framework :
- Search strategy : Use Boolean terms (e.g., "naphthalene derivatives AND toxicity") across PubMed, SciFinder, and Embase (2003–2023).
- Data extraction : Tabulate NOAEL/LOAEL values, exposure routes, and species-specific responses.
- Confidence rating : Assign high/moderate/low confidence based on risk-of-bias criteria (e.g., completeness of outcome reporting ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
